2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride
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Overview
Description
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxybenzoyl group, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-aminobenzamide.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et3N) to form the intermediate 2-[Amino-(4-methoxybenzoyl)amino]benzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the intermediate to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-[Hydroxy-(4-methoxybenzoyl)amino]benzamide.
Reduction: Formation of 2-[Amino-(4-aminobenzoyl)amino]benzamide.
Substitution: Formation of N-alkylated derivatives of the compound.
Scientific Research Applications
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxybenzamide
- 2-Amino-4-methoxybenzoic acid
- 2-Amino-4-methoxybenzothiazole
Uniqueness
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
Molecular Formula |
C15H16ClN3O3 |
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Molecular Weight |
321.76 g/mol |
IUPAC Name |
2-[amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride |
InChI |
InChI=1S/C15H15N3O3.ClH/c1-21-11-8-6-10(7-9-11)15(20)18(17)13-5-3-2-4-12(13)14(16)19;/h2-9H,17H2,1H3,(H2,16,19);1H |
InChI Key |
XKVIBCGVDIKEHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2C(=O)N)N.Cl |
Origin of Product |
United States |
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